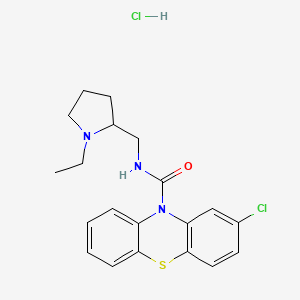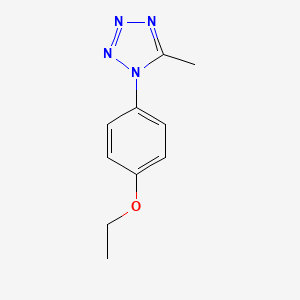
2-Ethoxy-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of ethoxy, nitrophenyl, and phenyl groups attached to the thiadiazole ring, making it a molecule of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzohydrazide with phenyl isothiocyanate in the presence of an ethylating agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions, to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted thiadiazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-Ethoxy-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The thiadiazole ring can also participate in various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxy-3-(4-nitrophenyl)-5-phenyl-1,3,4-thiadiazole: Similar structure but different substitution pattern.
2-Methoxy-3-(4-nitrophenyl)-5-phenyl-1,3,4-thiadiazole: Similar structure with a methoxy group instead of an ethoxy group.
2-Ethoxy-3-(4-aminophenyl)-5-phenyl-1,3,4-thiadiazole: Similar structure with an amino group instead of a nitro group.
Uniqueness
2-Ethoxy-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both ethoxy and nitrophenyl groups on the thiadiazole ring makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
64874-34-6 |
|---|---|
Formule moléculaire |
C16H15N3O3S |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2-ethoxy-3-(4-nitrophenyl)-5-phenyl-2H-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H15N3O3S/c1-2-22-16-18(13-8-10-14(11-9-13)19(20)21)17-15(23-16)12-6-4-3-5-7-12/h3-11,16H,2H2,1H3 |
Clé InChI |
RHFXVXAKJHSMPT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1N(N=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




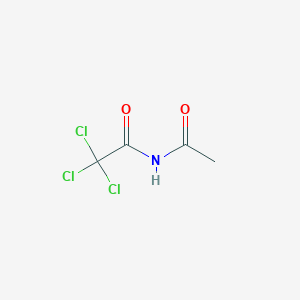

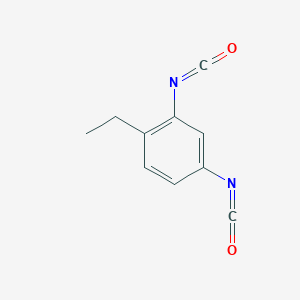
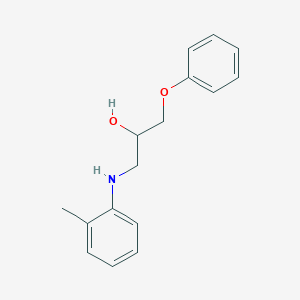

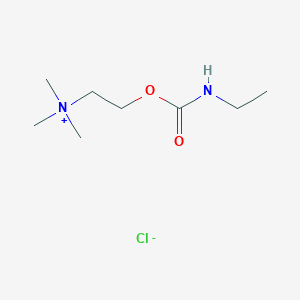
![1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/structure/B14486996.png)



